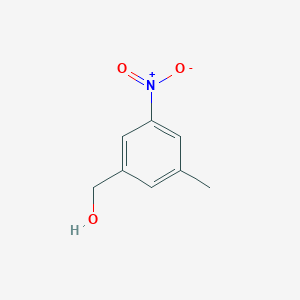

(3-Methyl-5-nitrophenyl)methanol

Description

Structure

3D Structure

Propriétés

IUPAC Name |

(3-methyl-5-nitrophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-6-2-7(5-10)4-8(3-6)9(11)12/h2-4,10H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVYZQNHRDOGBHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)[N+](=O)[O-])CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70554742 | |

| Record name | (3-Methyl-5-nitrophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70554742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107757-05-1 | |

| Record name | (3-Methyl-5-nitrophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70554742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Chemical Transformations of 3 Methyl 5 Nitrophenyl Methanol

Mechanistic Investigations of Nitro Group Reactions

The nitro group is a key determinant of the chemical character of (3-methyl-5-nitrophenyl)methanol, influencing the reactivity of the aromatic system and serving as a versatile functional group for further transformations.

Due to the presence of the strongly deactivating nitro group, further electrophilic aromatic nitration on this compound is highly unlikely under standard conditions. Instead, the synthesis of this compound often involves the nitration of a precursor, such as 3-methylbenzyl alcohol. In such a reaction, the hydroxyl and methyl groups, being ortho-, para-directing, would direct the incoming nitro group. However, the steric hindrance between the two groups would favor nitration at the position meta to both, leading to the desired product.

The mechanism for the nitration of an aromatic ring, for instance in the case of methyl benzoate (B1203000), involves the formation of the nitronium ion (NO₂⁺) from nitric acid and sulfuric acid. This is followed by the electrophilic attack of the nitronium ion on the benzene (B151609) ring to form a resonance-stabilized carbocation, known as a sigma complex. Finally, a base (such as HSO₄⁻) abstracts a proton from the sigma complex to restore the aromaticity of the ring, yielding the nitro-substituted product. cymitquimica.com

The reduction of the nitro group in aromatic compounds like this compound to an amino group is a fundamental transformation in organic synthesis. This process can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C), or metals in acidic media (e.g., Sn/HCl, Fe/HCl).

The reduction mechanism typically proceeds through a series of intermediates. For example, the reduction of 3-nitrobenzaldehyde (B41214) to 3-nitrobenzyl alcohol leaves the nitro group intact, highlighting the possibility of selective reductions. oxinst.com However, when targeting the nitro group, the reaction is believed to proceed through nitroso and hydroxylamine (B1172632) intermediates before yielding the final amine. The specific pathway can be influenced by the reaction conditions. For instance, in the reduction of nitro-substituted benzoic acids, reagents like BH₃-THF or NaBH₄-BF₃·Et₂O have been suggested to selectively reduce the carboxylic acid without affecting the nitro group. researchgate.net Conversely, conditions can be chosen to selectively reduce the nitro group.

Table 1: Comparison of Reducing Agents for Nitro Group Reduction

| Reducing Agent | Conditions | Comments |

|---|---|---|

| H₂/Pd, Pt, or Ni | Typically room temperature to moderate heat, atmospheric to high pressure | Common, effective, and clean method. |

| Fe/HCl or Acetic Acid | Reflux | Often used in industrial settings due to low cost. |

| Sn/HCl | Typically room temperature | A classic method, though tin salts can be problematic to remove. |

Mechanistic Studies of Benzylic Alcohol Reactivity

The benzylic alcohol group is a versatile handle for a variety of chemical transformations, including oxidation to carbonyl compounds and conversion to other functional groups through substitution or elimination reactions.

The primary alcohol of this compound can be oxidized to form 3-methyl-5-nitrobenzaldehyde (B1601064) or further to 3-methyl-5-nitrobenzoic acid, depending on the oxidant and reaction conditions.

Pyridinium chlorochromate (PCC) is a well-known reagent for the mild oxidation of primary alcohols to aldehydes. chemscene.comrsc.org The reaction mechanism involves the formation of a chromate (B82759) ester intermediate. A base, such as pyridine (B92270) or the chloride ion, then abstracts a proton from the benzylic carbon, leading to the elimination of the chromium species and the formation of the carbon-oxygen double bond of the aldehyde. rsc.org Over-oxidation to the carboxylic acid is generally minimal with PCC in anhydrous conditions. chemscene.com

Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), will typically oxidize the primary alcohol directly to the corresponding carboxylic acid. The presence of the electron-withdrawing nitro group can make the benzylic C-H bonds slightly less susceptible to oxidation compared to an unsubstituted benzyl (B1604629) alcohol, but strong oxidants are generally effective.

Another effective oxidant is manganese dioxide (MnO₂), which is particularly selective for the oxidation of benzylic and allylic alcohols. ambeed.comdiva-portal.org The reaction is heterogeneous and is thought to proceed via a radical mechanism on the surface of the MnO₂ solid.

Table 2: Common Oxidizing Agents for Benzylic Alcohols

| Oxidizing Agent | Product from Primary Alcohol | Typical Solvent |

|---|---|---|

| Pyridinium Chlorochromate (PCC) | Aldehyde | Dichloromethane (CH₂Cl₂) |

| Manganese Dioxide (MnO₂) | Aldehyde | Dichloromethane, Chloroform |

| Potassium Permanganate (KMnO₄) | Carboxylic Acid | Water, Acetone (often with base or acid) |

The hydroxyl group of the benzylic alcohol is a poor leaving group. Therefore, for nucleophilic substitution to occur, it must first be converted into a better leaving group, such as a tosylate, mesylate, or a halide. For example, reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine would form the corresponding tosylate. This tosylate is an excellent substrate for Sₙ2 reactions with a wide range of nucleophiles (e.g., CN⁻, N₃⁻, R-O⁻).

The Williamson ether synthesis provides a pathway for forming ethers from alcohols. evitachem.com This typically involves deprotonating the alcohol with a strong base (like sodium hydride, NaH) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Elimination reactions, to form a substituted styrene, are less common for primary benzylic alcohols but can be induced under harsh acidic conditions, which would proceed via an E1 mechanism involving a carbocation intermediate. learncbse.in

Acid- and Base-Catalyzed Transformations

The presence of both an alcohol and a nitro-substituted aromatic ring allows for a range of acid and base-catalyzed reactions.

Under acidic conditions, the benzylic alcohol can be protonated, forming a good leaving group (water). This can lead to the formation of a benzylic carbocation, which can then be attacked by a nucleophile present in the reaction mixture. If another alcohol is used as the solvent, an ether can be formed. learncbse.in Alternatively, if heated strongly in the presence of a non-nucleophilic acid, dehydration can occur to yield a polymer or other rearranged products. mdpi.com

Fischer esterification, the acid-catalyzed reaction between a carboxylic acid and an alcohol, is a classic example. athabascau.cawisc.edu While typically used to esterify a carboxylic acid with an alcohol, the reverse is also possible. The mechanism involves protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol.

In the presence of a strong base, the hydroxyl group of this compound can be deprotonated to form an alkoxide. This alkoxide is a potent nucleophile and can participate in reactions such as the Williamson ether synthesis. evitachem.com The electron-withdrawing nitro group increases the acidity of the benzylic alcohol compared to an unsubstituted benzyl alcohol, facilitating its deprotonation.

Multi-Component Reactions Involving this compound Scaffolds

Multi-component reactions (MCRs) are powerful tools in organic synthesis, enabling the construction of complex molecules from three or more starting materials in a single, one-pot operation. These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate diverse chemical libraries. beilstein-journals.org The scaffold of this compound, through its alcohol functionality or its corresponding aldehyde, presents a versatile building block for various MCRs, leading to the synthesis of a wide range of heterocyclic compounds. While direct experimental data on the use of this compound in MCRs is limited in readily available literature, its reactivity can be inferred from studies on analogous nitro-substituted aromatic compounds.

The primary role of the this compound scaffold in MCRs typically involves its oxidation to the corresponding aldehyde, (3-Methyl-5-nitrobenzaldehyde). This aldehyde then serves as the electrophilic component, reacting with various nucleophiles and other building blocks to form complex molecular architectures. The presence of the nitro group, an electron-withdrawing substituent, can influence the reactivity of the aldehyde, potentially enhancing its susceptibility to nucleophilic attack.

The Biginelli reaction is a classic three-component reaction that involves an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea (B124793) to produce 3,4-dihydropyrimidin-2(1H)-ones or their thio-analogs. wikipedia.orgorganic-chemistry.org These heterocyclic cores are of significant interest in medicinal chemistry due to their diverse biological activities. nih.gov

It is well-documented that aromatic aldehydes, including those with nitro substituents, readily participate in the Biginelli reaction. ijirt.orgkashanu.ac.irsphinxsai.com Therefore, (3-Methyl-5-nitrobenzaldehyde), derived from the oxidation of this compound, is a prime candidate for this transformation. The reaction mechanism is believed to proceed through the initial formation of an N-acylimminium ion from the aldehyde and urea, which then undergoes nucleophilic addition by the enolate of the β-ketoester, followed by cyclization and dehydration to yield the dihydropyrimidinone. wikipedia.orgorganic-chemistry.org

A representative, hypothetical Biginelli reaction involving the this compound scaffold is depicted below. The reaction conditions typically involve an acid catalyst, such as a Brønsted or Lewis acid, and can be performed under conventional heating or microwave irradiation. nih.govbeilstein-journals.org

Table 1: Hypothetical Biginelli Reaction Components and Product

| Component 1 (Aldehyde) | Component 2 | Component 3 | Potential Product |

| (3-Methyl-5-nitrobenzaldehyde) | Ethyl acetoacetate | Urea | 4-(3-Methyl-5-nitrophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester |

Studies on similar nitro-substituted benzaldehydes have demonstrated good to excellent yields in the Biginelli reaction, suggesting that the this compound scaffold would be a viable substrate for the synthesis of a library of dihydropyrimidinone derivatives. kashanu.ac.irsphinxsai.com

Piperidine (B6355638) and its derivatives are ubiquitous structural motifs in natural products and pharmaceuticals. Multi-component reactions offer a convergent and efficient route to highly functionalized piperidines. rsc.orgresearchgate.netacs.org Several MCRs for piperidine synthesis utilize aromatic aldehydes as a key starting material.

For instance, a pseudo five-component reaction between an aromatic aldehyde, ammonium (B1175870) acetate (B1210297), a substituted β-nitrostyrene, and Meldrum's acid can generate structurally diverse piperidines. acs.orgacs.org In this context, (3-Methyl-5-nitrobenzaldehyde) could react with another component to form an intermediate that then participates in a cascade of reactions, including Michael additions and Mannich-type reactions, ultimately leading to the piperidine ring system. acs.org

Another approach involves a three-component Mannich-type reaction, which has been successfully applied to the synthesis of natural alkaloids containing the piperidine core. rsc.org The versatility of these reactions suggests that the this compound scaffold could be incorporated into complex piperidine-containing molecules.

Table 2: Potential Components for a Multi-component Piperidine Synthesis

| Aldehyde Component | Amine Source | Nucleophilic Component(s) | Potential Heterocyclic Product |

| (3-Methyl-5-nitrobenzaldehyde) | Ammonium acetate | β-Nitrostyrene, Meldrum's acid | Highly substituted piperidine |

| (3-Methyl-5-nitrobenzaldehyde) | Aniline | Ethyl acetoacetate | Substituted piperidine |

The Ugi and Passerini reactions are cornerstone isocyanide-based MCRs that provide rapid access to peptide-like structures and α-acyloxy amides, respectively. wikipedia.orgwikipedia.orgorganic-chemistry.orgorganic-chemistry.org Both reactions typically employ an aldehyde or ketone as one of the key components.

The Ugi four-component reaction (U-4CR) involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino amide. wikipedia.orgorganic-chemistry.org The reaction proceeds through the formation of an imine from the aldehyde and amine, which is then attacked by the isocyanide and the carboxylate. wikipedia.org

The Passerini three-component reaction (P-3CR) combines an aldehyde, a carboxylic acid, and an isocyanide to yield an α-acyloxy amide. wikipedia.orgorganic-chemistry.org The mechanism is thought to involve the formation of a key intermediate through the interaction of all three components. rsc.orgresearchgate.net

Given the broad scope of aldehydes that can be used in these reactions, (3-Methyl-5-nitrobenzaldehyde) is expected to be a suitable substrate. nih.govnih.gov The resulting products would incorporate the (3-Methyl-5-nitrophenyl) moiety into a peptide-like backbone, offering a pathway to novel compounds with potential biological activity.

Table 3: Hypothetical Ugi and Passerini Reaction Components

| Reaction Type | Aldehyde | Other Components | Potential Product Class |

| Ugi (4-component) | (3-Methyl-5-nitrobenzaldehyde) | Amine, Carboxylic acid, Isocyanide | α-Acylamino amide |

| Passerini (3-component) | (3-Methyl-5-nitrobenzaldehyde) | Carboxylic acid, Isocyanide | α-Acyloxy amide |

One-pot syntheses of quinazolinones, another important class of heterocyclic compounds, have been developed using MCR strategies. rsc.orgnih.govgaylordchemical.comnih.gov Some of these methods utilize alcohols directly. For example, a palladium-catalyzed one-pot synthesis of 2-substituted quinazolin-4(3H)-ones from o-nitrobenzamides and alcohols has been reported. rsc.orgnih.govrsc.org This reaction proceeds through a cascade of alcohol oxidation, nitro group reduction, condensation, and dehydrogenation. rsc.org While this specific example uses o-nitrobenzamides, it highlights the potential for this compound to participate in similar cascade reactions where the alcohol is oxidized in situ to the reactive aldehyde.

The versatility of MCRs allows for the synthesis of a vast array of other heterocyclic systems. beilstein-journals.orgnih.gov The this compound scaffold, primarily through its aldehyde derivative, can be considered a valuable building block for the diversity-oriented synthesis of complex molecules.

Derivatization and Functionalization Approaches for 3 Methyl 5 Nitrophenyl Methanol

Esterification and Etherification Studies

The primary alcohol group is a prime site for derivatization through esterification and etherification.

Esterification: Standard procedures such as the Fischer-Speier esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, are applicable. This thermodynamically controlled process can be used with a variety of carboxylic acids to produce the corresponding esters. acs.org Alternatively, for more sensitive substrates or to achieve higher yields under milder conditions, the alcohol can be reacted with acyl chlorides or anhydrides, often in the presence of a base like pyridine (B92270) or triethylamine.

Etherification: The Williamson ether synthesis is a classic and effective method for converting (3-Methyl-5-nitrophenyl)methanol into its corresponding ethers. This involves deprotonating the alcohol with a strong base, such as sodium hydride, to form a potent nucleophile (an alkoxide), which then displaces a halide from an alkyl halide in an S_N2 reaction. For producing methyl or ethyl ethers, specific chemoselective methods have been developed for benzyl (B1604629) alcohols that are tolerant of other functional groups. organic-chemistry.org One such method uses 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (B87167) (DMSO) in methanol (B129727) or ethanol (B145695), which proceeds through a carbocation intermediate and selectively targets the benzylic hydroxyl group. organic-chemistry.org

| Transformation | Reagent(s) | Catalyst/Conditions | Product Type |

| Esterification | Carboxylic Acid (R-COOH) | Acid Catalyst (e.g., H₂SO₄), Heat | Ester |

| Esterification | Acyl Chloride (R-COCl) | Base (e.g., Pyridine) | Ester |

| Etherification | Alkyl Halide (R-X) | Strong Base (e.g., NaH) | Ether |

| Methyl/Ethyl Etherification | Methanol or Ethanol | 2,4,6-trichloro-1,3,5-triazine (TCT), DMSO | Methyl/Ethyl Ether |

Halogenation and Halogen-Exchange Reactions

Replacing the benzylic hydroxyl group with a halogen atom is a fundamental transformation that converts the alcohol into a more versatile intermediate for nucleophilic substitution reactions.

Halogenation of the Alcohol: The benzylic alcohol can be readily converted to a benzylic halide. The resonance stabilization of the potential benzylic carbocation facilitates these reactions. chemistrysteps.com Common reagents for this transformation include thionyl chloride (SOCl₂) for chlorination and phosphorus tribromide (PBr₃) for bromination. These reactions typically proceed via an S_N2 or S_N1 mechanism, depending on the specific conditions and substrate.

Radical Halogenation of the Benzylic Methyl Group: It is also relevant to consider the reactivity of the benzylic C-H bonds of the methyl group. Free radical bromination, often using N-Bromosuccinimide (NBS) with a radical initiator (like light or heat), is highly selective for the benzylic position due to the resonance stabilization of the resulting benzylic radical. libretexts.orgmasterorganicchemistry.com This provides an alternative route to functionalization, not at the carbinol carbon, but at the methyl group.

| Target | Reagent | Typical Conditions | Product |

| Hydroxyl Group | Thionyl Chloride (SOCl₂) | Inert solvent | (3-Methyl-5-nitrophenyl)methyl chloride |

| Hydroxyl Group | Phosphorus Tribromide (PBr₃) | Inert solvent | (3-Methyl-5-nitrophenyl)methyl bromide |

| Methyl Group | N-Bromosuccinimide (NBS) | CCl₄, Light/Heat | (3-Bromomethyl-5-nitrophenyl)methanol |

Amination and Amidation Strategies

Introducing nitrogen-containing functional groups like amines and amides opens up a vast area of chemical space.

Amination: Direct substitution of the hydroxyl group by an amine is possible using transition metal-catalyzed "borrowing hydrogen" strategies, which avoid the need for pre-activating the alcohol. rsc.org However, a more conventional and widely used two-step approach involves first converting the alcohol to a good leaving group, such as a benzylic halide (as described in section 4.2), followed by nucleophilic substitution with ammonia, a primary amine, or a secondary amine to yield the corresponding benzylamine (B48309) derivative.

Amidation: Amide synthesis typically requires the coupling of an amine and a carboxylic acid derivative. For this compound, the most synthetically valuable amidation strategy involves the chemical reduction of the nitro group to an amine, yielding (3-Amino-5-methylphenyl)methanol. nih.gov This new amino group can then readily react with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) to form a wide range of amides. In a different approach, specialized ruthenium catalysts can mediate the direct coupling of alcohols and amines to form amides, though this is a less common method. nih.gov

Selective Chemical Transformations for Diverse Functionalization

The presence of multiple functional groups on this compound allows for selective transformations that can functionalize one part of the molecule while leaving others intact.

The most significant selective transformation is the reduction of the nitro group. The nitro group in nitroarenes can be chemoselectively reduced to a primary amine, providing a key synthetic handle. wikipedia.orgorganic-chemistry.org A variety of reagents can accomplish this transformation with high tolerance for other functional groups, including the benzylic alcohol. organic-chemistry.org For example, systems like NaBH₄ with a transition metal catalyst (e.g., Ni(PPh₃)₄) or classical methods like tin(II) chloride or iron in acidic media are effective. wikipedia.orgjsynthchem.com This selective reduction yields (3-Amino-5-methylphenyl)methanol, a valuable intermediate for further derivatization, such as diazotization or acylation. nih.gov

Another potential selective transformation is the oxidation of the benzylic alcohol to an aldehyde. While strong oxidizing agents like KMnO₄ would likely attack both the alcohol and the benzylic methyl group chemistrysteps.commasterorganicchemistry.com, milder, more selective oxidizing agents could convert the alcohol to (3-Methyl-5-nitrophenyl)carbaldehyde. For instance, the oxidation of the related 2-aminobenzyl alcohol to 2-aminobenzaldehyde (B1207257) has been achieved using specific ruthenium catalysts. sigmaaldrich.com

| Reaction Type | Reagent(s) | Functionality Transformed | Product |

| Selective Nitro Reduction | NaBH₄ / Ni(PPh₃)₄ | Nitro group | (3-Amino-5-methylphenyl)methanol |

| Selective Nitro Reduction | SnCl₂ / HCl | Nitro group | (3-Amino-5-methylphenyl)methanol |

| Selective Nitro Reduction | Na₂S / S₈ (Zinin Reduction) | Nitro group | (3-Amino-5-methylphenyl)methanol |

| Potential Alcohol Oxidation | Mild Oxidizing Agent (e.g., PCC, MnO₂) | Hydroxyl group | (3-Methyl-5-nitrophenyl)carbaldehyde |

Derivatization for Enhanced Analytical Detection and Separation

For analytical purposes, such as quantification by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), derivatization is often necessary to improve the analyte's properties. libretexts.orgacademicjournals.org Polar compounds like alcohols can exhibit poor chromatographic behavior, and molecules lacking a strong chromophore or fluorophore can have low detection sensitivity. nih.govnih.gov

For GC Analysis: Silylation is a common derivatization method for compounds containing active hydrogen atoms, such as alcohols. libretexts.org Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to convert the hydroxyl group of this compound into a less polar, more volatile trimethylsilyl (B98337) (TMS) ether, which is more amenable to GC analysis. nih.gov

For HPLC Analysis: To enhance UV or fluorescence detection, a chromophore or fluorophore can be attached to the molecule. libretexts.orgnih.gov This is often achieved by esterifying the alcohol with a reagent containing a highly conjugated aromatic system. tandfonline.com For example, phthalic anhydride (B1165640) reacts with alcohols to form phthalate (B1215562) hemiesters, which have strong UV absorbance. molnar-institute.com Similarly, if the nitro group is first reduced to an amine, a host of derivatizing agents like dansyl chloride (DNS-Cl) can be used to attach a fluorescent tag. libretexts.org

| Analytical Technique | Derivatization Goal | Reagent Class | Example Reagent | Target Functional Group |

| Gas Chromatography (GC) | Increase volatility, improve peak shape | Silylating Agents | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Hydroxyl |

| HPLC-UV | Introduce a strong chromophore | Acylating Agents (Anhydrides) | Phthalic Anhydride | Hydroxyl |

| HPLC-UV/Fluorescence | Introduce a chromophore/fluorophore | Acylating Agents (Aromatic) | 2,4,6-Triisopropylbenzenesulfonyl chloride / Aromatic Acid | Hydroxyl |

| HPLC-Fluorescence | Introduce a fluorophore | Sulfonyl Chlorides | Dansyl Chloride (DNS-Cl) | Amino (post-nitro reduction) |

Applications in Organic Synthesis and Medicinal Chemistry Research

Role as a Key Synthetic Building Block and Intermediate

Role as a Key Synthetic Building Block and Intermediate

The compound's primary role in organic synthesis is that of a key intermediate, providing a foundational structure upon which more complex molecules can be built.

(3-Methyl-5-nitrophenyl)methanol is an important precursor for synthesizing complex molecules, particularly in the field of medicinal chemistry. For instance, its derivative, 2-methyl-5-nitroaniline (B49896) (which can be synthesized from the parent alcohol), is a key component in the creation of novel phthalic-based anticancer tyrosine kinase inhibitors. nih.gov In a patented synthesis, a derivative, N1-(2-methyl-5-nitrophenyl)-N3-(4-((2-(methylcarbamoyl)pyridin-4-yl)oxy)phenyl)isophthalamide, was identified as a potent tyrosine kinase inhibitor. nih.gov This highlights the role of the (3-Methyl-5-nitrophenyl) scaffold in constructing large, biologically active molecules. The synthesis of such complex structures often involves multi-step sequences where the functionalities of the initial building block are sequentially modified.

Another related compound, (2-Methyl-3-nitrophenyl)methanol, serves as an intermediate in the synthesis of 2-methyl-3-nitrobenzaldehyde. nih.gov This aldehyde is then utilized in the synthesis of ergoline (B1233604) derivatives, which are investigated for their potential therapeutic applications in conditions like Parkinson's disease. nih.gov This illustrates a general strategy where nitrophenyl methanols are precursors to aldehydes, which are then used in further elaborations.

| Precursor | Intermediate | Final Complex Molecule Class | Reference |

| This compound | 2-Methyl-5-nitroaniline | Phthalic-Based Tyrosine Kinase Inhibitors | nih.gov |

| (2-Methyl-3-nitrophenyl)methanol | 2-Methyl-3-nitrobenzaldehyde | Ergoline Derivatives | nih.gov |

Utility in the Construction of Heterocyclic Systems

Heterocyclic compounds are a cornerstone of medicinal chemistry, and the construction of these ring systems is a major focus of organic synthesis. This compound and its derivatives are valuable starting materials for creating various heterocyclic scaffolds.

The nitro group in the molecule can be reduced to an amine, which can then participate in cyclization reactions to form nitrogen-containing heterocycles. For example, derivatives of this compound can be used in the synthesis of substituted quinolines. rsc.orgnih.govresearchgate.net Quinolines are a class of heterocyclic compounds with a wide range of biological activities. The synthesis of 3,5-disubstituted and 3,5,7-trisubstituted quinolines, which have shown potent inhibition of the c-Met kinase, often involves precursors with a nitrobenzylamine moiety. nih.gov For example, 3-(4-acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7-(trifluoromethyl)quinoline was identified as a novel anticancer agent, demonstrating the incorporation of a related structural motif into a complex heterocyclic system. nih.gov

Furthermore, the general reactivity of nitrophenyl derivatives allows for their use in the synthesis of other heterocyclic systems like pyrazolines and pyrimidines, which are also of significant interest in medicinal chemistry. mdpi.comjmchemsci.comresearchgate.netmdpi.com

Significance in Pharmaceutical Chemistry Research

The structural features of this compound make it a molecule of considerable interest in the field of pharmaceutical chemistry. Its ability to serve as a scaffold and an intermediate in the synthesis of potential drug candidates is a key aspect of its significance.

Exploration as a Scaffold for Drug Discovery

A molecular scaffold is a core structure upon which various substituents can be placed to create a library of compounds for biological screening. The (3-Methyl-5-nitrophenyl) moiety is an attractive scaffold for drug discovery.

Research into novel kinase inhibitors provides a strong example of this application. Kinases are a class of enzymes that are crucial in cell signaling, and their dysregulation is implicated in many diseases, including cancer. ed.ac.uk The development of small molecule kinase inhibitors is a major area of cancer research. ed.ac.uk As previously mentioned, a derivative of this compound forms the core of a class of phthalic-based tyrosine kinase inhibitors. nih.gov In these molecules, the 2-methyl-5-nitrophenyl group is a key component that interacts with the target kinase. nih.gov The modular nature of the synthesis allows for variations in other parts of the molecule to optimize potency and selectivity.

Application as an Intermediate in Active Pharmaceutical Ingredient (API) Synthesis

Structure-Activity Relationship (SAR) Studies of Functionalized this compound Derivatives

Structure-Activity Relationship (SAR) studies are a critical component of drug discovery, where the biological activity of a series of related compounds is correlated with their chemical structures. This allows medicinal chemists to understand which parts of a molecule are important for its therapeutic effect and to design more potent and selective drugs.

While a dedicated SAR study on a library of compounds derived directly from this compound is not extensively published, the principles of SAR can be seen in the development of related compounds. For example, in the research on 3,5,7-trisubstituted quinolines as c-Met kinase inhibitors, a series of analogues were synthesized and tested to determine the optimal substituents at various positions of the quinoline (B57606) ring. nih.gov The study identified that compounds with a 3-nitrobenzylamino group at the 5-position of the quinoline ring were highly potent. nih.gov This suggests that the nitro-substituted phenyl ring plays a crucial role in the molecule's activity. Further functionalization of this ring system, which could be derived from this compound, would be a logical step in optimizing these inhibitors.

The table below summarizes the key findings from the development of these kinase inhibitors, illustrating the principles of SAR.

| Compound | Substituent at Position 5 | c-Met Inhibition (IC50) | Reference |

| Lead Compound Analogue | 3-nitrobenzylamino | <1.0 nM | nih.gov |

This data underscores the importance of the nitrobenzylamino moiety for potent c-Met inhibition and provides a clear direction for future SAR studies.

Advanced Spectroscopic and Chromatographic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of (3-Methyl-5-nitrophenyl)methanol. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), researchers can map out the complete atomic framework of the molecule.

Proton NMR (¹H NMR) provides information about the number of different types of protons in a molecule, their chemical environments, and their proximity to other protons. For this compound, the ¹H NMR spectrum is characterized by distinct signals corresponding to the aromatic protons, the benzylic methylene (B1212753) protons, the methyl protons, and the hydroxyl proton.

The chemical shifts are influenced by the electronic effects of the substituents on the aromatic ring. The nitro group (-NO₂) is strongly electron-withdrawing, causing protons ortho and para to it to shift downfield (to a higher ppm value). Conversely, the methyl group (-CH₃) is weakly electron-donating.

A predicted ¹H NMR spectrum in a solvent like deuterochloroform (CDCl₃) would exhibit the following key features:

Aromatic Protons: Three signals in the aromatic region (typically 7.5-8.5 ppm). The protons at the C2, C4, and C6 positions are in unique chemical environments and would likely appear as singlets or narrow triplets due to small meta-coupling.

Methylene Protons (-CH₂OH): A singlet appearing around 4.8 ppm. The two protons of the methylene group are equivalent and are adjacent to an oxygen atom, which shifts them downfield.

Methyl Protons (-CH₃): A singlet around 2.5 ppm, characteristic of a methyl group attached to an aromatic ring.

Hydroxyl Proton (-OH): A broad singlet whose chemical shift can vary depending on concentration and solvent, but typically appears between 2.0-3.0 ppm. This peak can be confirmed by D₂O exchange, which causes the signal to disappear. docbrown.info

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic H (H-2, H-4, H-6) | ~7.8 - 8.2 | s, s, s (or narrow multiplets) | 3H |

| Benzylic H (-CH₂OH) | ~4.8 | s | 2H |

| Methyl H (-CH₃) | ~2.5 | s | 3H |

| Hydroxyl H (-OH) | Variable (~2.0-3.0) | s (broad) | 1H |

Carbon-13 NMR complements proton NMR by providing data on the carbon skeleton of the molecule. Each unique carbon atom in this compound produces a distinct signal in the ¹³C NMR spectrum. The molecule contains eight unique carbon atoms, and therefore, eight signals are expected.

The chemical shifts in ¹³C NMR are also heavily influenced by the ring substituents. The carbon atom attached to the nitro group (C5) is significantly shifted downfield. Carbons bearing the methyl (C3) and hydroxymethyl groups (C1) also have characteristic shifts.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1 (-CH₂OH) | ~144 |

| C2 | ~120 |

| C3 (-CH₃) | ~140 |

| C4 | ~125 |

| C5 (-NO₂) | ~148 |

| C6 | ~132 |

| -CH₂OH | ~64 |

| -CH₃ | ~21 |

To unambiguously assign all proton and carbon signals and confirm the substitution pattern, researchers employ two-dimensional (2D) NMR experiments.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent atoms). While most signals in the predicted ¹H NMR spectrum of this compound are singlets, COSY can confirm weak long-range couplings between the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with the carbon atoms to which they are directly attached. It would definitively link the proton signal at ~2.5 ppm to the methyl carbon, the signal at ~4.8 ppm to the methylene carbon, and the aromatic proton signals to their respective aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most informative 2D NMR experiments for this molecule. It shows correlations between protons and carbons that are two or three bonds away. For instance, HMBC would show a correlation from the methyl protons to the C2, C3, and C4 carbons, and from the methylene protons to the C1, C2, and C6 carbons. These correlations are critical for confirming that the methyl and nitro groups are in a meta-position relative to each other.

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is used to determine the elemental composition of a molecule by measuring its molecular mass with extremely high accuracy (typically to within 0.0001 atomic mass units). For this compound, with a molecular formula of C₈H₉NO₃, HRMS provides a precise mass measurement that can distinguish it from other compounds with the same nominal mass. This technique is invaluable for confirming the identity of a newly synthesized compound.

The theoretical monoisotopic mass of C₈H₉NO₃ is 167.05824 Da. An experimental HRMS measurement matching this value would provide strong evidence for the correct molecular formula.

When this compound is part of a more complex mixture, such as a reaction workup or an environmental sample, its detection and quantification are achieved using hyphenated chromatographic and mass spectrometric techniques.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for analyzing volatile and thermally stable compounds like benzyl (B1604629) alcohols. nih.govglobalresearchonline.net The sample is vaporized and separated on a GC column before entering the mass spectrometer. The retention time from the GC provides one level of identification, while the mass spectrum provides another. In electron ionization (EI) mode, the molecule fragments in a reproducible manner. For this compound, the mass spectrum would show a molecular ion peak ([M]⁺) at m/z = 167, along with characteristic fragment ions. nist.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is used for compounds that are less volatile or thermally sensitive. researchgate.netshimadzu.com The compound is separated using high-performance liquid chromatography (HPLC) and then ionized before entering the mass spectrometer. researchgate.netepa.gov Ionization techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are typically used. LC-MS is particularly useful for analyzing crude reaction mixtures or biological samples without requiring derivatization. nih.gov

Table 3: Plausible Mass Fragments for this compound in GC-MS (EI Mode)

| m/z Ratio | Proposed Fragment Ion | Formula of Fragment |

|---|---|---|

| 167 | Molecular Ion [M]⁺ | [C₈H₉NO₃]⁺ |

| 150 | [M - OH]⁺ | [C₈H₈NO₂]⁺ |

| 136 | [M - CH₂OH]⁺ | [C₇H₅NO₂]⁺ |

| 121 | [M - NO₂]⁺ | [C₈H₉O]⁺ |

| 106 | [M - NO₂ - CH₃]⁺ | [C₇H₆O]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) | [C₇H₇]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification and Reaction Monitoring

Infrared (IR) spectroscopy is a fundamental technique for the characterization of this compound, providing definitive identification of its key functional groups. The IR spectrum of this compound displays a series of characteristic absorption bands that correspond to the specific vibrational modes of its constituent bonds.

A prominent and easily identifiable feature is the broad, intense absorption band typically observed in the 3400 to 3650 cm⁻¹ region, which is characteristic of the O-H stretching vibration of the primary alcohol group. pressbooks.publibretexts.org The breadth of this peak is a result of intermolecular hydrogen bonding. The presence of the nitro group (NO₂) is confirmed by strong, distinct absorptions in two regions: an asymmetric stretching vibration typically between 1500-1560 cm⁻¹ and a symmetric stretching vibration around 1335-1370 cm⁻¹. The aromatic nature of the compound is evidenced by several signals. The aromatic C-H stretching vibrations appear as weaker bands just above 3000 cm⁻¹, typically in the 3000-3100 cm⁻¹ range. vscht.cz C=C stretching vibrations within the benzene (B151609) ring give rise to absorptions in the 1400-1600 cm⁻¹ region. libretexts.org Additionally, the C-H bonds of the methyl group (CH₃) exhibit strong stretching absorptions in the 2850-2960 cm⁻¹ range. libretexts.org

Beyond simple identification, IR spectroscopy serves as a valuable tool for real-time reaction monitoring. rsc.orgyoutube.com For instance, during the synthesis of this compound via the reduction of 3-methyl-5-nitrobenzaldehyde (B1601064), the progress can be tracked by observing the disappearance of the strong aldehyde C=O stretching peak (typically around 1700 cm⁻¹) and the concurrent appearance of the broad O-H band of the alcohol product. youtube.com Similarly, if the compound were being synthesized by the nitration of 3-methylbenzyl alcohol, the reaction could be monitored by the emergence of the characteristic NO₂ stretching bands. youtube.comresearchgate.net This non-invasive, online monitoring capability allows for precise control over reaction conditions and endpoints. rsc.org

Table 1: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Intensity |

| Hydroxyl (-OH) | O-H Stretch | 3400 - 3650 | Strong, Broad |

| Nitro (-NO₂) | Asymmetric Stretch | 1500 - 1560 | Strong |

| Nitro (-NO₂) | Symmetric Stretch | 1335 - 1370 | Strong |

| Aromatic Ring | C-H Stretch | 3000 - 3100 | Weak to Medium |

| Aromatic Ring | C=C Stretch | 1400 - 1600 | Medium to Weak |

| Methyl (-CH₃) | C-H Stretch | 2850 - 2960 | Strong |

| Benzyl C-O | C-O Stretch | ~1050 | Medium to Strong |

Chromatographic Techniques for Separation, Purification, and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the analysis and purity verification of this compound. Reversed-phase (RP) HPLC is the most common mode employed for this compound, utilizing a nonpolar stationary phase and a polar mobile phase.

Method development typically involves optimizing the mobile phase composition to achieve adequate retention and resolution from impurities. A common starting point is a mobile phase consisting of a mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). chromatographyonline.com The ratio of the organic modifier to water is adjusted to control the retention time; increasing the organic content decreases retention. For nitroaromatic compounds, phenyl-based stationary phases (e.g., Phenyl-Hexyl) can offer unique selectivity due to π-π interactions between the analyte's aromatic ring and the stationary phase. researchgate.netphenomenex.com Methanol is often the preferred organic modifier with phenyl columns as it can enhance these π-π interactions compared to acetonitrile. researchgate.netphenomenex.com

The pH of the mobile phase can be adjusted with additives like formic acid or ammonium (B1175870) formate (B1220265) to ensure consistent ionization of the analyte and any impurities, which is crucial for reproducible chromatography. chromatographyonline.com For example, a method for related nitroaromatic compounds used a mobile phase of acetonitrile and water with 0.1% formic acid. mtc-usa.com Detection is typically performed using a UV detector, often set at a wavelength of 254 nm, where the nitroaromatic chromophore exhibits strong absorbance. nih.gov In a study on a related compound, N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-dimethylbenzamide, successful separation was achieved on a C18 column with an isocratic mobile phase of acetonitrile-water (70:30) containing 0.1% formic acid. nih.gov

Table 2: Example HPLC Parameters for Nitroaromatic Compound Analysis

| Parameter | Condition | Source |

| Column | C18 or Phenyl-Hexyl, 3.5-5 µm particle size | phenomenex.comnih.gov |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient or isocratic | chromatographyonline.comnih.gov |

| Additive | 0.1% Formic Acid or 10 mM Ammonium Formate | mtc-usa.comnih.gov |

| Flow Rate | 0.25 - 1.3 mL/min | nih.gov |

| Detection | UV at 254 nm or 320 nm | nih.govnih.gov |

| Injection Volume | 1 - 10 µL | mtc-usa.com |

Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is a suitable technique for the analysis of this compound, given its volatility. For GC analysis, the selection of an appropriate capillary column is critical. A mid-polarity column, such as one with a phenyl-substituted stationary phase (e.g., 5% phenyl-polysiloxane), is often effective for separating aromatic compounds.

The temperature program is a key parameter to optimize. A typical program would start at a lower temperature to allow for the separation of more volatile components, followed by a gradual temperature ramp to elute the target analyte and any higher-boiling impurities. The injector and detector temperatures must be set high enough to ensure efficient vaporization and prevent condensation, but not so high as to cause thermal degradation of the analyte. Given that tetryl, a related nitroaromatic compound, can decompose with heat, careful optimization of the temperature is necessary. epa.gov The carrier gas is typically an inert gas like helium or nitrogen. When coupled with MS, GC provides not only retention time data but also mass spectra, which can be used for definitive peak identification by comparing with spectral libraries.

Column chromatography is the primary method for the preparative purification of this compound on a laboratory scale. sorbtech.com Silica (B1680970) gel is the most commonly used stationary phase for this purpose due to its effectiveness and low cost. sorbtech.com The process involves separating the compound from reaction byproducts and starting materials based on their differential adsorption to the silica gel.

The key to a successful separation is the selection of an appropriate mobile phase (eluent). reachdevices.com This is typically determined by preliminary analysis using Thin-Layer Chromatography (TLC). mit.edu A solvent system is chosen that provides a good retention factor (Rf) for the target compound, ideally in the range of 0.25-0.35, to allow for effective separation from impurities with different polarities. For a moderately polar compound like this compound, a mixture of a nonpolar solvent (like hexanes or pentane) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane) is commonly used. mit.edu

Flash chromatography, which uses pressure to accelerate the flow of the eluent through the column, is a much faster alternative to traditional gravity chromatography. sorbtech.com The crude sample can be loaded onto the column either as a concentrated solution or adsorbed onto a small amount of silica gel, which often results in better resolution. reachdevices.com Fractions are collected sequentially and analyzed by TLC to identify those containing the pure product, which are then combined and evaporated to yield the purified this compound. mit.edumagritek.com

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering higher resolution, increased sensitivity, and much faster analysis times. creative-proteomics.comtsijournals.com This is achieved by using columns packed with sub-2 µm particles, which operate at much higher pressures (up to 15,000 psi). creative-proteomics.comtsijournals.com

For this compound, UPLC can be particularly advantageous in applications requiring high-throughput analysis or the detection of trace-level impurities. The increased peak capacity and sharper peaks of UPLC facilitate better separation of structurally similar compounds, which is often a challenge in the analysis of synthetic intermediates and their byproducts. researchgate.net The principles of method development for UPLC are similar to HPLC, involving the optimization of the mobile phase (e.g., acetonitrile/water or methanol/water mixtures) and stationary phase (e.g., C18, Phenyl-Hexyl). creative-proteomics.commdpi.com The reduced run times significantly decrease solvent consumption, making UPLC a more environmentally friendly and cost-effective technique. tsijournals.com UPLC systems are frequently used in pharmaceutical development for purity analysis and stability testing, applications for which this compound may be an intermediate. tsijournals.com

X-ray Diffraction (XRD) for Solid-State Molecular Structure Determination

X-ray Diffraction (XRD) on a single crystal is the definitive analytical method for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. For this compound, which is a solid at room temperature, obtaining a suitable single crystal would allow for the unambiguous determination of its molecular structure. sigmaaldrich.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Quantitative Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique employed in the characterization of this compound. This method provides valuable insights into the electronic transitions within the molecule and serves as a reliable tool for its quantitative determination in various research settings. The absorption of UV or visible light by the molecule induces the promotion of electrons from lower energy molecular orbitals to higher energy ones. The specific wavelengths at which absorption occurs are characteristic of the molecule's electronic structure, which is primarily defined by its chromophores.

In this compound, the primary chromophore is the nitro-substituted benzene ring. The electronic spectrum of this compound is expected to be dominated by transitions associated with the aromatic system and the nitro group. The main electronic transitions observed in nitroaromatic compounds are the π → π* and n → π* transitions.

The π → π* transitions are typically of high intensity (large molar absorptivity, ε) and arise from the excitation of an electron from a π bonding orbital to a π* antibonding orbital of the benzene ring, conjugated with the nitro group. These transitions are responsible for the strong absorption bands in the UV region. The n → π* transitions involve the excitation of a non-bonding electron from one of the oxygen atoms of the nitro group to a π* antibonding orbital. These transitions are generally of lower intensity compared to π → π* transitions and can sometimes be observed as a shoulder on the main absorption band or as a separate, weaker band at a longer wavelength.

While specific experimental data for the UV-Vis spectrum of this compound is not widely published, the spectrum of the closely related compound, 3-nitrobenzyl alcohol, exhibits a strong absorption band at approximately 268 nm. researchgate.net This absorption is characteristic of the π → π* transition of the nitroaromatic system. It is anticipated that this compound would display a similar absorption profile, with the potential for minor shifts in the maximum absorption wavelength (λmax) due to the presence of the additional methyl group on the aromatic ring.

The solvent in which the analysis is performed can influence the position and intensity of the absorption bands. Polar solvents can interact with the ground and excited states of the molecule to different extents, leading to shifts in the absorption maxima. For instance, π → π* transitions often exhibit a bathochromic shift (red shift) to longer wavelengths with increasing solvent polarity, while n → π* transitions typically show a hypsochromic shift (blue shift) to shorter wavelengths.

Quantitative Analysis

UV-Vis spectroscopy is also a valuable tool for the quantitative analysis of this compound. According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. This relationship forms the basis for quantitative determinations.

To quantify this compound, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorption (λmax). The absorbance of the unknown sample is then measured under the same conditions, and its concentration is determined by interpolation from the calibration curve. The high molar absorptivity associated with the π → π* transition of the nitroaromatic chromophore allows for the sensitive and accurate quantification of this compound, even at low concentrations.

Interactive Data Table: UV-Vis Spectral Data for a Structurally Related Compound

The following table provides the UV-Vis absorption data for 3-nitrobenzyl alcohol, a compound structurally similar to this compound. This data can be considered as an approximate reference.

| Compound Name | Solvent | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Transition Type |

| 3-Nitrobenzyl alcohol | Not specified | ~268 | Data not available | π → π* |

Computational Chemistry and Theoretical Investigations of 3 Methyl 5 Nitrophenyl Methanol

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure and reactivity of molecules. For (3-Methyl-5-nitrophenyl)methanol, DFT calculations offer a detailed picture of its fundamental chemical characteristics.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. mdpi.com For this compound, this involves calculating the total energy for various spatial arrangements and finding the structure with the minimum energy. Methods like B3LYP paired with a basis set such as 6-311++G(d,p) are commonly used for this purpose. scielo.org.mxrsc.org

Table 1: Predicted Optimized Geometrical Parameters for this compound This table presents representative data based on typical DFT calculations for similar aromatic compounds.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths | C-C (aromatic) | 1.39 - 1.41 Å |

| C-N (nitro) | 1.48 Å | |

| N-O (nitro) | 1.22 Å | |

| C-C (methyl) | 1.51 Å | |

| C-C (hydroxymethyl) | 1.52 Å | |

| C-O (alcohol) | 1.43 Å | |

| Bond Angles | C-C-C (aromatic) | 119 - 121° |

| C-C-N (aromatic-nitro) | 118.5° | |

| O-N-O (nitro) | 124.5° | |

| C-C-O (aromatic-alcohol) | 121.0° | |

| Dihedral Angle | C-C-C-O (ring-alcohol) | Variable (conformer dependent) |

Frontier Molecular Orbital (FMO) theory is essential for understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). pku.edu.cn The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests higher reactivity. numberanalytics.com

For this compound, the electron-withdrawing nitro group is expected to significantly lower the energy of the LUMO, making the aromatic ring susceptible to nucleophilic attack. The HOMO is likely distributed over the benzene (B151609) ring and influenced by the methyl and hydroxymethyl groups. DFT calculations can precisely determine the energies of these orbitals and visualize their spatial distribution. researchgate.net

Table 2: Predicted Frontier Molecular Orbital Properties for this compound This table presents plausible data based on DFT calculations performed on structurally related nitroaromatic compounds.

| Property | Predicted Value (eV) | Significance |

| HOMO Energy | -7.5 eV | Relates to ionization potential and electron-donating ability. |

| LUMO Energy | -2.8 eV | Relates to electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | 4.7 eV | Indicates chemical reactivity and kinetic stability. |

Computational methods can accurately predict various spectroscopic properties, which is invaluable for structure verification and analysis. scielo.org.mxuncw.edu

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is widely used within DFT to predict ¹H and ¹³C NMR chemical shifts. scielo.org.mxuncw.edu By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, a theoretical NMR spectrum can be generated. These predictions, when compared to experimental data, are a powerful tool for confirming the molecular structure. github.ionih.gov

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic transitions, which correspond to the absorption of light in the UV-visible range. researchgate.net Calculations can determine the wavelength of maximum absorption (λ_max) and the corresponding oscillator strengths, providing insight into the electronic structure and chromophores within the molecule. For this compound, transitions involving the nitro-substituted aromatic system are expected to dominate the spectrum.

IR Spectroscopy: DFT calculations can determine the vibrational frequencies of a molecule. rsc.org These frequencies correspond to the absorption peaks in an infrared (IR) spectrum. Each peak is associated with a specific vibrational mode, such as the O-H stretch of the alcohol, the N-O stretches of the nitro group, or the C-H stretches of the methyl and aromatic groups. This allows for a detailed assignment of the experimental IR spectrum. peerj.com

Table 3: Predicted Spectroscopic Data for this compound This table contains representative spectral data based on computational predictions for similar functional groups.

| Spectrum | Parameter | Predicted Value | Assignment |

| ¹H NMR | Chemical Shift (δ) | ~7.8 - 8.2 ppm | Aromatic protons near -NO₂ |

| Chemical Shift (δ) | ~4.7 ppm | -CH₂OH protons | |

| Chemical Shift (δ) | ~2.4 ppm | -CH₃ protons | |

| ¹³C NMR | Chemical Shift (δ) | ~148 ppm | C-NO₂ |

| Chemical Shift (δ) | ~140 ppm | C-CH₃ | |

| Chemical Shift (δ) | ~64 ppm | -CH₂OH | |

| UV-Vis | λ_max | ~275 nm | π → π* transition of the nitroaromatic system |

| IR | Wavenumber (cm⁻¹) | ~3400 cm⁻¹ | O-H stretch |

| Wavenumber (cm⁻¹) | ~1530 cm⁻¹ (asymmetric) | N-O stretch | |

| Wavenumber (cm⁻¹) | ~1350 cm⁻¹ (symmetric) | N-O stretch |

Elucidation of Reaction Pathways and Transition States

Beyond static properties, computational chemistry can map out the entire course of a chemical reaction. By calculating the potential energy surface, researchers can identify the lowest energy path from reactants to products. This involves locating and characterizing transition states—the high-energy structures that connect reactants, intermediates, and products. youtube.com

For this compound, one could theoretically investigate reactions such as the oxidation of the alcohol group to an aldehyde or the reduction of the nitro group. DFT calculations would be used to find the geometry of the transition state for a proposed reaction mechanism. The energy of this transition state determines the activation energy, which is the primary factor controlling the reaction rate. This analysis provides a deep, mechanistic understanding that is often difficult to obtain through experimental means alone. youtube.com

Molecular Dynamics Simulations and Intermolecular Interactions

While DFT is excellent for single molecules, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time, particularly in a condensed phase (like a solution). mdpi.com An MD simulation of this compound would involve placing one or more molecules in a simulation box, often with solvent molecules like water or ethanol (B145695), and calculating the forces between all atoms to simulate their movement over time.

These simulations are invaluable for understanding intermolecular interactions. For instance, MD can reveal:

Hydrogen Bonding: How the hydroxyl and nitro groups of this compound interact with solvent molecules or with each other.

Solvation Structure: The arrangement of solvent molecules around the solute, forming a solvation shell.

π-π Stacking: The tendency of the aromatic rings to stack on top of each other, an important non-covalent interaction in many chemical and biological systems. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the chemical structure of a compound with its biological activity. researchgate.netnih.gov The fundamental principle is that the structure of a molecule determines its properties, which in turn dictates its biological effects. nih.gov

To build a QSAR model for a series of compounds related to this compound, one would follow these general steps: nih.gov

Data Collection: Compile a set of structurally similar molecules with experimentally measured biological activity (e.g., toxicity, enzyme inhibition).

Descriptor Calculation: For each molecule, calculate a variety of numerical descriptors that encode its structural, physical, and chemical properties. These can include LogP (hydrophobicity), molecular weight, dipole moment, and quantum chemical descriptors like HOMO/LUMO energies. mdpi.com

Model Development: Use statistical methods or machine learning to build a mathematical equation that relates the descriptors to the biological activity.

Validation: Test the model's predictive power on a set of compounds not used in its development.

For nitroaromatic compounds like this compound, QSAR models are frequently used to predict toxicity. mdpi.com Descriptors related to hydrophobicity, electronic properties (especially those influenced by the nitro group), and molecular size are often found to be critical in these models. A validated QSAR model could then be used to predict the biological activity of new, unsynthesized derivatives, guiding the design of compounds with desired properties while minimizing potential toxicity.

Conclusion and Future Research Directions

Synthesis of Current Knowledge on (3-Methyl-5-nitrophenyl)methanol

This compound, with the CAS Number 107757-05-1, is a solid organic compound at room temperature. sigmaaldrich.comnih.gov Its fundamental properties are well-documented in chemical databases and supplier specifications. The molecule consists of a benzene (B151609) ring substituted with a methyl group, a nitro group, and a hydroxymethyl (methanol) group at positions 3, 5, and 1, respectively.

Current knowledge is primarily confined to its identity as a commercially available chemical intermediate. sigmaaldrich.comchemscene.com Its molecular structure combines three chemically significant functional groups: a hydroxyl group, an electron-withdrawing nitro group, and a methyl group on an aromatic scaffold. This combination makes it a potentially versatile building block in organic synthesis, though specific synthetic applications are not widely reported in peer-reviewed literature. The physical and chemical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 107757-05-1 |

| Molecular Formula | C₈H₉NO₃ |

| Molecular Weight | 167.16 g/mol |

| Physical Form | Solid |

| Purity | ≥98% |

| InChI Key | IVYZQNHRDOGBHH-UHFFFAOYSA-N |

| Table 1: Physicochemical Properties of this compound. Data sourced from sigmaaldrich.comchemscene.com. |

Identification of Emerging Research Frontiers

The primary emerging research frontier for this compound lies in its potential utilization as a precursor for complex, high-value molecules, particularly in the pharmaceutical industry. While this specific isomer lacks extensive study, the broader class of nitrophenylmethanol derivatives serves as crucial intermediates in medicinal chemistry.

For instance, the related isomer, (2-Methyl-3-nitrophenyl)methanol, is a known intermediate in the synthesis of ergoline (B1233604) derivatives, which are investigated for their potential therapeutic applications in conditions such as Parkinson's disease. nih.gov This precedent suggests a significant, yet largely unexplored, opportunity for this compound. Future research should focus on:

Derivatization: Exploring the chemical reactivity of its functional groups. The hydroxyl group can be oxidized to an aldehyde or carboxylic acid, or converted into ethers and esters. The nitro group can be reduced to an amine, which is a key step in the synthesis of many dyes, pharmaceuticals, and agrochemicals.

Bioactive Molecule Synthesis: Using the derivatized products as scaffolds to build novel compounds for biological screening. The specific substitution pattern of this compound may lead to unique pharmacological profiles compared to its isomers.

Potential for Novel Applications in Materials Science and Catalysis

The unique electronic and structural properties of this compound indicate its potential for applications in materials science and catalysis.

Materials Science: Nitroaromatic compounds are foundational in the synthesis of various functional materials. The presence of the nitro group, a strong chromophore, suggests potential applications in the development of dyes and pigments. Furthermore, upon reduction to the corresponding amine, the resulting aminobenzyl alcohol derivative could be used as a monomer for creating specialized polymers, such as polyamides or polyimines, with tailored thermal or optical properties. Its derivatives could also be investigated for applications in nonlinear optics or as components in advanced resin formulations. britannica.com

Catalysis: While the compound itself is not a catalyst, it holds potential in several areas of catalysis research:

Catalyst Synthesis: It can serve as a precursor for synthesizing ligands for metal catalysts. The aromatic ring and its functional groups can be modified to create chelating agents that coordinate with metal centers, influencing the activity and selectivity of catalytic reactions.

Substrate in Catalytic Studies: The molecule is an ideal substrate for studying catalytic hydrogenation. The selective reduction of the nitro group in the presence of a benzylic alcohol is a challenging and important transformation in organic synthesis. Research in this area could lead to the development of highly selective catalysts. researchgate.netmdpi.com

Methanol-to-Hydrocarbon Chemistry: The "methanol" portion of the molecule provides a basis for exploring reactions analogous to methanol-to-hydrocarbon (MTH) processes. Investigating how catalysts like zeolites transform this substituted benzyl (B1604629) alcohol could provide insights into reaction mechanisms and the development of catalysts for converting biomass-derived aromatic alcohols into valuable hydrocarbons. researchgate.nettue.nl

Strategic Outlook for Future Investigations of Nitrophenylmethanol Derivatives

The family of nitrophenylmethanol derivatives represents a class of compounds with significant untapped potential. A strategic approach to future research should be systematic and multidisciplinary.

A key strategic direction is the comprehensive investigation of structure-property relationships across various isomers of methyl-nitrophenylmethanol. By synthesizing and characterizing different isomers, researchers can elucidate how the relative positions of the methyl, nitro, and methanol (B129727) groups influence chemical reactivity, physical properties, and biological activity. This comparative approach can accelerate the discovery of derivatives with optimal characteristics for specific applications, from pharmaceuticals to advanced materials. nih.gov

Furthermore, computational modeling and theoretical studies, such as Density Functional Theory (DFT) calculations, could predict reaction pathways and electronic properties, guiding experimental efforts. rsc.org Such studies can help prioritize the synthesis of the most promising derivatives for applications in catalysis and materials science. The development of efficient and sustainable synthesis routes for these compounds, potentially using biocatalysis or flow chemistry, will also be crucial for enabling their broader application.

Q & A

Q. What are the optimal synthetic routes for (3-Methyl-5-nitrophenyl)methanol?

- Methodological Answer : Synthesis typically involves multi-step organic reactions. A common approach includes:

Nitration : Introduce the nitro group at the 5-position of a toluene derivative.

Functionalization : Convert the methyl group to a hydroxymethyl group via oxidation-reduction steps.

Purification : Use column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization (methanol/water mixtures) to isolate the product .

- Key Considerations :

- Monitor regioselectivity during nitration to avoid isomer formation (e.g., 3-methyl-4-nitrophenyl derivatives) .

- Optimize reaction temperatures (e.g., 0–60°C) to balance yield and purity.

Q. What purification techniques are recommended for isolating this compound?

- Methodological Answer :

- Recrystallization : Use methanol or ethanol as solvents due to the compound’s moderate polarity. Cooling to 0–6°C improves crystal formation .

- Chromatography : Employ flash column chromatography with a gradient of hexane:ethyl acetate (7:3 to 1:1) for high-purity isolation .

- Analytical Validation : Confirm purity via HPLC (C18 column, mobile phase: acetonitrile/water) or melting point analysis .

Q. How should this compound be stored to ensure stability?

- Methodological Answer :

- Store at 0–6°C in airtight, light-resistant containers to prevent degradation via nitro-group reduction or oxidation of the alcohol moiety .

- Use inert atmospheres (e.g., argon) for long-term storage to minimize moisture absorption.

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

- Methodological Answer :

- Data Collection : Use single-crystal X-ray diffraction (e.g., SHELX programs) for structure determination. Optimize crystal growth via slow evaporation in methanol .

- Refinement : Apply SHELXL for hydrogen atom positioning and thermal parameter adjustments. Address disorder in the nitro or methyl groups using restraints .

- Example : A related nitroaromatic compound (3-Methyl-1-(3-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole) was resolved with SHELX, yielding a final R value of 0.045 .

Q. How do hydrogen-bonding patterns influence the solid-state properties of this compound?

- Methodological Answer :

- Graph Set Analysis : Characterize hydrogen bonds (e.g., O–H···O–NO₂ interactions) using Etter’s formalism. Assign motifs like D (donor) and A (acceptor) to map aggregation .

- Thermal Analysis : Correlate melting point anomalies (e.g., decomposition above 120°C) with intermolecular bond strength .

Q. How can contradictions in spectroscopic data (e.g., NMR, IR) be resolved?

- Methodological Answer :

- Cross-Validation : Compare NMR (¹H, ¹³C) with computational predictions (DFT calculations, Gaussian software). For IR, assign O–H (3200–3400 cm⁻¹) and NO₂ (1520, 1350 cm⁻¹) stretches .

- Isomer Discrimination : Use NOESY to confirm substituent positions if synthetic steps yield regioisomers .

Q. What experimental designs optimize reactivity studies of this compound under varying conditions?

- Methodological Answer :

- Factorial Design : Vary temperature (25–80°C), solvent polarity (methanol vs. DMF), and catalysts (e.g., Pd/C for hydrogenation). Monitor reaction progress via TLC .

- Case Study : Reduction of the nitro group to an amine requires controlled H₂ pressure (1–3 atm) and catalytic transfer hydrogenation with ammonium formate .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.